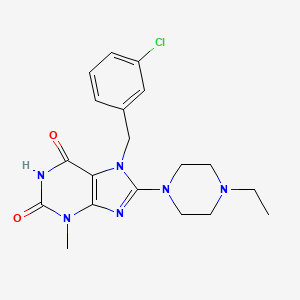
7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 878431-56-2 , is a synthetic organic molecule belonging to the purine class. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C19H23ClN6O2
- Molecular Weight : 402.88 g/mol
- IUPAC Name : 7-[(3-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmitter pathways. Specifically, it has been shown to modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood and anxiety levels. The presence of the piperazine moiety enhances its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
Pharmacological Effects
Research indicates that This compound exhibits several pharmacological effects:
- Anxiolytic Properties : Studies have demonstrated its effectiveness in reducing anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.
- Antidepressant Activity : The compound has shown promise in alleviating symptoms of depression through mechanisms involving serotonergic modulation.
- Analgesic Effects : Preliminary investigations indicate that it may possess pain-relieving properties, making it a candidate for further exploration in pain management.
In Vitro and In Vivo Studies
Several studies have been conducted to evaluate the biological effects of this compound:
| Study Type | Findings |
|---|---|
| In Vitro | Demonstrated inhibition of serotonin reuptake in neuronal cell lines. |
| In Vivo | Animal studies showed significant reduction in anxiety-related behaviors compared to control groups. |
Case Study 1: Anxiolytic Effects
A recent study investigated the anxiolytic effects of the compound in a rat model. The results indicated that administration led to a significant decrease in the time spent in the open arms of an elevated plus maze compared to untreated controls, suggesting reduced anxiety levels.
Case Study 2: Analgesic Activity
Another study focused on the analgesic properties of this compound using a formalin-induced pain model in mice. The results showed a marked reduction in pain scores at various time intervals post-administration, indicating potential efficacy as an analgesic agent.
Synthesis and Production
The synthesis of This compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include:
- Alkylation : Introduction of the chlorobenzyl group.
- Piperazine Formation : Attachment of the piperazine moiety.
- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve desired purity levels.
Properties
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c1-3-24-7-9-25(10-8-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-5-4-6-14(20)11-13/h4-6,11H,3,7-10,12H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMNJCAEELTUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














